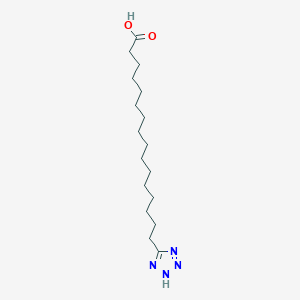

16-(2H-tetrazol-5-yl)hexadecanoic acid

Description

BenchChem offers high-quality 16-(2H-tetrazol-5-yl)hexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-(2H-tetrazol-5-yl)hexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

873874-15-8 |

|---|---|

Formule moléculaire |

C17H32N4O2 |

Poids moléculaire |

324.5 g/mol |

Nom IUPAC |

16-(2H-tetrazol-5-yl)hexadecanoic acid |

InChI |

InChI=1S/C17H32N4O2/c22-17(23)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-21-19-16/h1-15H2,(H,22,23)(H,18,19,20,21) |

Clé InChI |

QAAFNMQOMNTKDD-UHFFFAOYSA-N |

SMILES canonique |

C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)O |

Origine du produit |

United States |

Physicochemical Profiling and Biopharmaceutical Integration of 16-(2H-tetrazol-5-yl)hexadecanoic acid

Executive Summary

The pursuit of half-life extension in peptide and protein therapeutics has driven the evolution of non-covalent albumin ligands. At the forefront of this chemical innovation is 16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS: 873874-15-8), a highly specialized lipidating agent. By acting as a structural bioisostere for long-chain dicarboxylic acids, this tetrazole-functionalized fatty acid solves the dual challenge of maximizing Human Serum Albumin (HSA) binding affinity while completely bypassing the metabolic liabilities of β -oxidation 1. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pharmacology, and the self-validating experimental workflows required for its integration into biotherapeutics.

Physicochemical Properties & Structural Causality

To engineer a long-acting biotherapeutic, the conjugated lipid must possess specific thermodynamic and electronic properties. Table 1 summarizes the core quantitative data for 16-(2H-tetrazol-5-yl)hexadecanoic acid.

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Analytical Relevance |

| Chemical Name | 16-(2H-tetrazol-5-yl)hexadecanoic acid | IUPAC Nomenclature |

| CAS Registry Number | 873874-15-8 | Compound Identification |

| Molecular Formula | C₁₇H₃₂N₄O₂ | Stoichiometric Mass |

| Molecular Weight | 324.46 g/mol | Mass Spectrometry Calibration |

| Tetrazole pKa | ~4.5 - 5.0 | Determines ionization at pH 7.4 |

| LogP (Lipophilicity) | ~4.8 - 5.2 | Drives hydrophobic pocket partitioning |

| Primary Target | Human Serum Albumin (HSA) | Non-covalent carrier protein []() |

The Bioisosteric Rationale: Why a Tetrazole?

The selection of a tetrazole ring over a standard terminal carboxylic acid (as seen in hexadecanedioic acid) is driven by strict biochemical causality:

-

Metabolic Shielding: Carboxylic acids are natural substrates for acyl-CoA synthetases, which activate the lipid for rapid β -oxidation in the liver. The tetrazole ring—a nitrogen-rich aromatic heterocycle—is sterically and electronically unrecognized by these metabolic enzymes, conferring absolute resistance to degradation 1.

-

Electrostatic Mimicry: Despite its structural divergence, the tetrazole proton has a pKa of approximately 4.5. At physiological pH (7.4), it is predominantly deprotonated (anionic). This allows it to perfectly mimic the electrostatic salt-bridge interactions of a carboxylate with basic residues (e.g., Arginine, Lysine) within HSA's fatty acid binding sites .

-

Enhanced Lipophilicity: Tetrazoles are slightly more lipophilic than their corresponding carboxylic acids. This increased hydrophobicity enhances the entropic driving force for partitioning into HSA, lowering the dissociation constant ( KD ) and prolonging circulation time 1.

Mechanistic Pharmacology: Albumin Binding & Half-Life Extension

The clinical validation of 16-(2H-tetrazol-5-yl)hexadecanoic acid is best exemplified by somapacitan (Sogroya), a once-weekly human growth hormone (hGH) derivative 2. Native hGH (191 amino acids) is rapidly cleared via renal filtration and receptor-mediated endocytosis, necessitating daily injections . By conjugating the tetrazole-fatty acid to the hGH backbone, the construct achieves >99% binding to plasma proteins [[2]](). This creates a macromolecular assembly that exceeds the renal filtration threshold (~60 kDa) and sterically occludes proteolytic cleavage sites.

Mechanism of half-life extension via non-covalent albumin binding of the tetrazole moiety.

Experimental Workflows & Self-Validating Protocols

To successfully integrate this molecule into a drug development pipeline, rigorous in vitro validation is required. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are immediately identifiable.

Experimental workflow for the synthesis and validation of tetrazole-lipidated biotherapeutics.

Protocol 1: Real-Time HSA Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: Equilibrium binding constants ( KD ) derived from endpoint assays fail to capture the kinetic residence time of the lipidated protein on albumin. By utilizing SPR, we directly measure the dissociation rate constant ( koff ), which is the primary kinetic driver of in vivo half-life extension. A slower koff ensures the biotherapeutic remains sterically shielded in the vascular compartment.

Step-by-Step Methodology:

-

Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Ligand Immobilization: Dilute fatty acid-free Human Serum Albumin (HSA) to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until a target immobilization level of ~2000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

-

Self-Validating Controls:

-

Negative Control: Flow the native (unlipidated) target protein. It must yield 0 RU binding, proving that affinity is entirely driven by the tetrazole lipid.

-

Positive Control: Flow a known high-affinity albumin binder (e.g., semaglutide) to validate the dynamic range and active conformation of the immobilized HSA 2.

-

-

Analyte Injection: Prepare a 2-fold dilution series of the tetrazole-lipidated protein (e.g., 3.125 nM to 100 nM) in running buffer (HBS-EP+). Inject each concentration at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).

-

Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract kon , koff , and KD .

Protocol 2: In Vitro Metabolic Stability (Hepatocyte Assay)

Causality: To definitively prove the bioisosteric superiority of the tetrazole moiety over a standard carboxylate, the compound must be subjected to the full enzymatic repertoire of the liver. Hepatocytes contain intact acyl-CoA synthetases and mitochondrial transport systems necessary for β -oxidation. By comparing the intrinsic clearance ( CLint ) of the tetrazole-lipid against a dicarboxylic acid control, we isolate the metabolic shielding effect of the heterocycle 1.

Step-by-Step Methodology:

-

Cell Preparation: Thaw cryopreserved human hepatocytes and resuspend in Williams' E medium supplemented with GlutaMAX and HEPES to a density of 1×106 viable cells/mL.

-

Self-Validating Incubation Setup:

-

Test Article: 16-(2H-tetrazol-5-yl)hexadecanoic acid-conjugated peptide.

-

Positive Degradation Control: Hexadecanedioic acid-conjugated peptide (expected to show rapid β -oxidation).

-

Negative Control: Heat-inactivated hepatocytes (validates chemical stability vs. enzymatic degradation).

-

-

Reaction Initiation: Pre-incubate 50 µL of the cell suspension at 37°C for 10 minutes. Initiate the reaction by adding 50 µL of the test/control compounds (final concentration: 1 µM).

-

Time-Course Sampling: At t=0,15,30,60,and 120 minutes, withdraw 20 µL aliquots and immediately quench in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Quantification: Centrifuge the quenched samples at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent mass.

-

Kinetic Calculation: Plot the natural log of the remaining percentage versus time. The tetrazole compound should exhibit a slope near zero, confirming metabolic resistance and a highly favorable CLint .

References

-

Sigma-Aldrich. 16-(2H-Tetrazol-5-yl)hexadecanoic acid | 873874-15-8.

-

Novo Nordisk A/S. (2006). Polypeptide protracting tags comprising a tetrazole moiety (WO2006005667A2). Google Patents. 1

-

Knudsen, L. B., & Lau, J. (2019). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. PMC (NIH). 2

-

Zaragoza, F. (2022). Non-Covalent Albumin Ligands in FDA-Approved Therapeutic Peptides and Proteins. Journal of Medicinal Chemistry (ACS).

Sources

16-(2H-tetrazol-5-yl)hexadecanoic Acid: A Next-Generation Carboxylic Acid Bioisostere for Biotherapeutic Half-Life Extension

Executive Summary

The pharmacokinetic optimization of biologics remains one of the most significant challenges in modern drug development. While lipidation with fatty acids and dicarboxylic acids has successfully extended the half-lives of smaller peptides (e.g., liraglutide, semaglutide), applying this strategy to large globular proteins like human growth hormone (hGH) requires a more nuanced chemical approach.

16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS 873874-15-8) represents a paradigm shift in non-covalent albumin-binding ligands. By replacing the terminal carboxylic acid of a long-chain fatty acid with a 5-substituted 1H-tetrazole ring, developers have created a bioisostere that maintains the electrostatic requirements for Human Serum Albumin (HSA) binding while overcoming the metabolic liabilities of traditional lipids[1]. This technical guide explores the chemical rationale, mechanism of action, and experimental workflows for utilizing this tetrazole-lipid bioisostere, using the FDA-approved biotherapeutic Somapacitan as a primary case study.

Chemical and Pharmacological Rationale

The Limitations of Traditional Dicarboxylic Acids

Traditional half-life extension strategies often employ α,ω -dicarboxylic acids (e.g., heptadecanedioic acid) to facilitate non-covalent binding to HSA. While effective for once-daily or once-weekly small peptides, these natural fatty acid derivatives are susceptible to β -oxidation and glucuronidation in the liver[2]. For large proteins requiring sustained circulation over extended periods (e.g., 7 to 14 days), the gradual metabolic degradation of the lipid sidechain leads to premature clearance of the biotherapeutic.

Tetrazole as a Superior Bioisostere

To engineer a metabolically invincible lipid, the terminal carboxylic acid is replaced with a tetrazole ring. This substitution is driven by precise physicochemical causality:

-

pKa Matching: The tetrazole ring possesses an acidic pKa (~4.5–4.9) virtually identical to that of a carboxylic acid (pKa ~4.2–4.5)[3]. At physiological pH (7.4), the tetrazole is fully deprotonated, providing the localized negative charge necessary to form salt bridges with basic residues (e.g., Lys, Arg) within HSA's fatty acid binding pockets.

-

Metabolic Shielding: The unnatural heterocyclic structure of the tetrazole ring is completely unrecognized by human lipid-metabolizing enzymes, granting the molecule absolute resistance to β -oxidation[3].

-

Favorable Desolvation: The planar nature and diffuse electron cloud of the tetrazole ring alter its desolvation energy compared to a carboxylate, often resulting in tighter, more specific binding affinities to target carrier proteins[1].

Mechanism of Action: HSA Binding and FcRn Recycling

When conjugated to a therapeutic protein, 16-(2H-tetrazol-5-yl)hexadecanoic acid acts as a high-affinity anchor to endogenous circulating HSA. Isothermal Titration Calorimetry (ITC) and Size Exclusion Chromatography (SEC) have demonstrated that the tetrazole-lipid binds primarily to a high-affinity site located in HSA Domain III [4].

Once bound to HSA, the biotherapeutic hijacks the Neonatal Fc Receptor (FcRn) recycling pathway . Upon pinocytosis into endothelial cells, the acidic environment of the endosome (pH ~6.0) triggers a conformational change that drastically increases HSA's affinity for the FcRn receptor. The HSA-drug complex binds to FcRn, avoiding lysosomal degradation, and is subsequently recycled back to the cell surface, where exposure to the neutral pH of the bloodstream triggers its release[2].

Mechanism of FcRn-mediated recycling of tetrazole-lipidated therapeutics via HSA binding.

Quantitative Pharmacokinetic Profiling

The integration of the tetrazole bioisostere fundamentally alters the pharmacokinetic landscape of the parent protein. Below is a comparative analysis of native hGH versus its tetrazole-lipidated counterpart (Somapacitan).

| Parameter | Native hGH | Tetrazole-Lipidated hGH (Somapacitan) |

| Molecular Weight | ~22.1 kDa | ~23.3 kDa |

| HSA Binding Affinity ( Kd ) | Negligible | High Affinity: ~100–1000 nM[4] |

| In Vivo Half-Life (Human) | ~2-3 hours | ~2-3 days (Enables once-weekly dosing)[1] |

| Primary Clearance Mechanism | Renal filtration & Proteolysis | FcRn-mediated recycling[2] |

| Lipid Metabolic Stability | N/A | High (Resistant to β -oxidation)[3] |

| Conjugation Strategy | N/A | Site-specific (L101C mutation)[5] |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and validation of a tetrazole-lipidated protein system.

Protocol: Site-Specific Conjugation of Tetrazole-Lipid to hGH

Conjugating a bulky lipid to random lysines on a 191-amino acid protein causes severe steric hindrance, destroying receptor affinity. To solve this, a single amino acid substitution (L101C) is engineered into the hGH backbone, providing a unique thiol handle for site-specific maleimide conjugation[5].

Step-by-Step Methodology:

-

Preparation: Buffer exchange recombinant hGH(L101C) into 25 mM HEPES, 150 mM NaCl, pH 7.5. Causality: HEPES is utilized instead of Tris to prevent any potential off-target amine reactivity, while pH 7.5 optimizes the maleimide-thiol reaction rate while minimizing maleimide ring hydrolysis.

-

Mild Reduction: Add 10 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 2 hours at 20°C to reduce any mixed disulfides (e.g., cysteinylation from host cells) at the engineered L101C site. Remove excess TCEP via a desalting column.

-

Conjugation: Dissolve the maleimide-activated 16-(2H-tetrazol-5-yl)hexadecanoic acid linker in anhydrous DMSO. Add 1.5 molar equivalents of the lipid to the reduced hGH(L101C) dropwise under gentle stirring. Ensure final DMSO concentration remains <5% (v/v) to prevent protein denaturation. Incubate at 20°C for 4 hours.

-

Quenching: Quench the unreacted maleimide by adding a 10-fold molar excess of β -mercaptoethanol.

-

Purification: Purify the conjugate using Size Exclusion Chromatography (SEC) on a Superdex 200 column to separate the lipidated monomer from unreacted lipid and high-molecular-weight aggregates.

System Validation Check: Analyze the SEC-purified fraction using Intact Mass Spectrometry (ESI-TOF). A successful conjugation is validated by a singular mass shift corresponding exactly to the molecular weight of the tetrazole-linker, with no detectable unreacted hGH or dual-conjugated species.

Step-by-step workflow for the site-specific conjugation of the tetrazole sidechain to hGH.

Protocol: Isothermal Titration Calorimetry (ITC) for HSA Binding

To quantify the binding affinity ( Kd ) of the tetrazole-lipidated protein to HSA, ITC is the gold standard, as it directly measures the thermodynamic parameters ( ΔH , ΔS ) of the non-covalent interaction[4].

Step-by-Step Methodology:

-

Sample Dialysis: Dialyze both the purified tetrazole-hGH conjugate and recombinant HSA extensively against the exact same buffer (e.g., PBS, pH 7.4) for 24 hours. Causality: Exact buffer matching is critical; even slight mismatches in salt concentration will generate massive heats of dilution that mask the binding signal.

-

Cell Loading: Degas all samples. Load 10 μ M of HSA into the ITC sample cell (~200 μ L). Load 100 μ M of the tetrazole-hGH conjugate into the injection syringe.

-

Titration Execution: Set the instrument to 25°C. Perform an initial purge injection of 0.5 μ L (discard this data point), followed by 19 subsequent injections of 2.0 μ L, spaced 150 seconds apart to allow the baseline to stabilize.

-

Control Titration: Perform a blank titration by injecting the tetrazole-hGH conjugate into the buffer alone.

System Validation Check: Subtract the integrated heat data of the blank titration from the experimental titration. Fit the resulting isotherm using a two-site binding model. The protocol is validated if the χ2 (goodness-of-fit) is minimized, revealing a high-affinity Kd1 in the nanomolar range (representing Domain III binding) and a low-affinity Kd2 in the micromolar range[4].

Conclusion

The integration of 16-(2H-tetrazol-5-yl)hexadecanoic acid as a carboxylic acid bioisostere represents a masterclass in rational drug design. By leveraging the precise pKa and charge distribution of the tetrazole ring, researchers have successfully engineered a lipid anchor that binds HSA with high affinity while remaining entirely impervious to endogenous lipid metabolism. As demonstrated by the clinical success of Somapacitan, this specific bioisosteric replacement provides a robust, scalable platform for extending the half-lives of large, complex biotherapeutics.

References

- Source: Biochemistry (ACS Publications)

- Source: Bioconjugate Chemistry (ACS Publications)

- Source: PMC (NIH)

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL

Sources

Discovery and Development of Fatty Acid Analogues for Bone Health: A Technical Guide for Skeletal Lipidomics

Executive Summary

The field of skeletal lipidomics has revealed that fatty acids are not merely energy substrates, but potent signaling molecules that dictate the delicate balance between osteoblastic bone formation and osteoclastic bone resorption[1][2]. However, the therapeutic utility of natural free fatty acids (FFAs) and short-chain fatty acids (SCFAs) is severely limited by their rapid in vivo metabolism, poor aqueous solubility, and mild potency[3].

To overcome these pharmacokinetic hurdles, drug development has pivoted toward the rational design of fatty acid analogues . By employing bioisosteric replacements (e.g., substituting carboxylic acids with tetrazole rings) and synthesizing stable amide derivatives, researchers have developed lipid mimetics with exponentially higher binding affinities for bone-specific G-protein coupled receptors (GPCRs)[2]. This whitepaper provides an authoritative, in-depth analysis of the mechanistic targets, pipeline developments, and self-validating experimental workflows required to advance fatty acid analogues in osteoporosis and bone regeneration research.

Mechanistic Grounding: The Lipid-Bone Axis

The efficacy of fatty acid analogues relies on their ability to hijack specific lipid-sensing pathways within the bone marrow niche. The core molecular targets include:

-

Free Fatty Acid Receptors (FFARs): Osteoblasts and osteoclasts express a distinct profile of lipid-sensing GPCRs, notably GPR40, GPR43 (FFAR2), and GPR120 (FFA4)[1]. Agonism of FFA4 by Omega-3 derivatives (like DHA) stimulates osteoblast proliferation via the Wnt/β-catenin pathway while simultaneously suppressing osteoclastogenesis.

-

Epigenetic Modulation via HDAC Inhibition: SCFAs (such as butyrate and propionate) and their synthetic analogues act as potent histone deacetylase (HDAC) inhibitors. This induces a metabolic reprogramming in osteoclasts, downregulating the expression of key osteoclastogenic master genes like Nfatc1, Dcstamp, and Ctsk[1][4].

-

The Skeletal Endocannabinoid System: Long-chain fatty acid amides (FAAs) activate CB2 and GPR55 receptors on bone cells. Activation of these receptors promotes a net anabolic effect by enhancing osteoclast apoptosis and driving osteoblast differentiation[2].

Signaling pathways of fatty acid analogues in osteoblasts and osteoclasts.

Pipeline of Next-Generation Fatty Acid Analogues

Long-Chain Saturated FA Analogues (Tetrazole/Triazole Derivatives)

Natural saturated fatty acids (like palmitic acid) mildly inhibit osteoclastogenesis but are rapidly degraded via β-oxidation[1]. By replacing the terminal carboxylic acid with a tetrazole or methylated triazole ring, researchers have created bioisosteres that maintain the necessary acidic proton for GPCR binding while resisting enzymatic degradation.

-

Causality in Design: The tetrazole analogue displays a 10-fold higher inhibitory activity over natural palmitic acid. It drastically downregulates Trap and Ctsk without inducing cytotoxicity, proving that the structural modification enhances receptor-ligand residence time.

Fatty Acid Amides (FAAs)

N-oleoyl-L-serine (HU-639) and its derivative HU-671 represent a breakthrough in targeting the skeletal endocannabinoid system[5][6].

-

Causality in Design: Endogenous anandamide is highly unstable. Conjugating an oleoyl chain to a serine headgroup creates a stable FAA that acts as a dual-agent: it stimulates pre-osteoblastic MC3T3-E1 proliferation and actively induces apoptosis in mature osteoclasts[2][5].

Omega-3 PUFA Derivatives

Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are known to suppress NF-κB activation and RANKL signaling[7]. Synthetic analogues of these Omega-3s are being developed to target FFA4 (GPR120) with higher specificity, counteracting bone loss induced by systemic inflammation or microgravity[7].

Short-Chain Fatty Acid (SCFA) Analogues

Because volatile SCFAs like butyrate are difficult to formulate and deliver systemically, prodrugs and analogues such as Tri-butyrylglycerol and betulinic acid derivatives have been synthesized[8][9]. These compounds safely bypass first-pass metabolism to deliver HDAC-inhibitory payloads directly to the bone marrow, upregulating regulatory T-cells and protecting against pathological bone loss[4][6].

Quantitative Efficacy Profiles

The following table synthesizes the comparative advantages of synthetic analogues over their natural precursors based on recent lipidomic studies[5][8].

| Compound Class | Natural Precursor | Synthetic Analogue | Primary Target | In Vitro Effect | In Vivo Efficacy |

| Saturated FAs | Palmitic Acid | Tetrazole-Palmitate | GPR40 / GPR120 | 10-fold ↑ inhibition of osteoclastogenesis | ↑ Mineral apposition rate (Calvarial model) |

| Fatty Acid Amides | Anandamide | N-oleoyl-L-serine (HU-639) | CB2 / GPR55 | ↑ Osteoblast proliferation, ↑ OC apoptosis | Reverses OVX-induced trabecular bone loss |

| Omega-3 PUFAs | EPA / DHA | EPA/DHA derivatives | FFA4 (GPR120) | ↓ NF-κB activation, ↓ RANKL signaling | Counteracts weightlessness-induced bone loss |

| SCFA Derivatives | Butyrate | Tri-butyrylglycerol | FFAR2 / HDAC | ↓ HDAC activity, ↑ Wnt/β-catenin | Protects from pathological fractures & bone loss |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of novel fatty acid analogues must utilize self-validating workflows. The protocols below are designed to inherently control for false positives (e.g., mistaking compound toxicity for anti-osteoclastogenic efficacy).

Protocol A: In Vitro Osteoclastogenesis Inhibition & Cytotoxicity Counter-Screen

Purpose: To validate that a fatty acid analogue inhibits osteoclast differentiation via receptor-mediated signaling, rather than non-specific cell death.

-

Macrophage Isolation & Seeding: Isolate primary bone marrow macrophages (BMMs) from the long bones of 6-week-old C57BL/6 mice. Seed at 5×104 cells/well in a 96-well plate using α-MEM supplemented with 10% FBS and 30 ng/mL M-CSF. Causality: M-CSF is strictly required to ensure the survival and proliferation of the monocyte lineage before differentiation.

-

Differentiation Induction: After 48 hours, replace media with osteoclastogenic media containing 30 ng/mL M-CSF and 50 ng/mL RANKL[5].

-

Analogue Treatment (Self-Validation Step): Treat cells concurrently with the vehicle (e.g., 0.1% DMSO), the natural precursor FA (baseline control), and the synthetic analogue (0.1–10 μM).

-

Cytotoxicity Counter-Screen: In a parallel identical plate, run a CellTiter-Glo (ATP-based) viability assay at day 3. Validation Logic: If the analogue reduces TRAP+ cells but cell viability drops below 90% of the vehicle control, the compound is cytotoxic, not anti-osteoclastogenic.

-

TRAP Staining & qPCR: On day 5, fix the primary plate and stain for Tartrate-Resistant Acid Phosphatase (TRAP). Count multinucleated (≥3 nuclei) TRAP+ cells. Extract RNA from a 6-well scale-up to quantify Nfatc1, Dcstamp, and Ctsk via RT-qPCR to confirm the mechanistic blockade[1].

Protocol B: In Vivo Calvarial Local Injection Model

Purpose: To assess the direct anabolic (bone-forming) effects of highly lipophilic fatty acid analogues in vivo.

-

Formulation: Synthesized analogues (e.g., tetrazole-palmitate) are highly lipophilic and insoluble in aqueous buffers. Solubilize the analogue using (2-hydroxypropyl)-β-cyclodextrin (β-CD) at a carefully titrated ratio (e.g., 40 μg analogue to 264 μg β-CD). Causality: β-CD forms an inclusion complex that masks the hydrophobic lipid tail, ensuring local bioavailability without using toxic organic solvents.

-

Administration: Inject the formulated analogue subcutaneously over the right hemicalvaria of male mice daily for 14 days. Inject the left hemicalvaria with the β-CD vehicle alone (Internal Matched Control).

-

Dynamic Histomorphometry: Administer calcein (20 mg/kg) intraperitoneally on days 4 and 10. Causality: Calcein binds to newly deposited calcium. The distance between the two fluorescent labels allows for the exact calculation of the Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR)[5].

-

Micro-CT Analysis: Euthanize mice on day 15. Scan the calvariae using high-resolution Micro-CT to quantify Bone Volume Fraction (BV/TV) and trabecular thickness, verifying structural integrity.

Experimental workflow for the discovery and validation of FA analogues.

References

-

Lin, J.-M., et al. "Development of fatty acid analogues with potent anabolic effects on bone in male mice." Bone Reports, 2025. URL: [Link]

-

Bab, I., et al. "Skeletal lipidomics: regulation of bone metabolism by fatty acid amide family." British Journal of Pharmacology, 2011. URL: [Link]

-

Tyagi, A. M., et al. "Short-chain fatty acids regulate systemic bone mass and protect from pathological bone loss." Nature Communications, 2018. URL: [Link]

- Ahn, S. H., et al. "Free Fatty Acid Receptor 4 (GPR120) Stimulates Bone Formation and Suppresses Bone Resorption in the Presence of Elevated n-3 Fatty Acid Levels." Endocrinology, 2016.

-

Zwart, S. R., et al. "Capacity of omega-3 fatty acids or eicosapentaenoic acid to counteract weightlessness-induced bone loss by inhibiting NF-kappaB activation: from cells to bed rest to astronauts." Journal of Bone and Mineral Research, 2010. URL: [Link]

-

Zhu, X., et al. "HU-671, a novel oleoyl serine derivative, exhibits enhanced efficacy in reversing ovariectomy-induced osteoporosis and bone marrow adiposity." Molecules, 2019. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Poster Presentation — ASN Events [esa-srb-anzbms-2016.p.asnevents.com.au]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | The gut–bone axis: mechanisms through which oleic acid regulates bone metabolism and its potential in preventing and treating osteoporosis [frontiersin.org]

- 7. Capacity of omega-3 fatty acids or eicosapentaenoic acid to counteract weightlessness-induced bone loss by inhibiting NF-kappaB activation: from cells to bed rest to astronauts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Strategic Role of the Tetrazole Moiety in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

In the landscape of rational drug design, the strategic modification of functional groups is paramount to optimizing a molecule's pharmacokinetic and pharmacodynamic profile. Among these modifications, the bioisosteric replacement of a carboxylic acid with a 5-substituted 1H-tetrazole stands as a masterclass in medicinal chemistry. This whitepaper provides an in-depth technical analysis of the tetrazole moiety, exploring its physicochemical properties, pharmacological applications (specifically in Angiotensin II Receptor Blockers), and the mechanistic causality behind its synthesis.

The Bioisosteric Paradigm: Overcoming Carboxylic Acid Liabilities

Carboxylic acids are ubiquitous in pharmacophores, primarily engaging in critical electrostatic and hydrogen-bonding interactions with target proteins. However, they carry significant pharmacokinetic and toxicological liabilities. The high polarity and negative charge of the carboxylate anion at physiological pH often restrict passive membrane diffusion, limiting oral bioavailability and blood-brain barrier (BBB) penetrance []([Link]).

Furthermore, carboxylic acids are highly susceptible to Phase II metabolism, specifically glucuronidation. This metabolic pathway generates electrophilic acyl glucuronides, which can covalently bind to proteins, triggering idiosyncratic hepatotoxicity and immune responses . To circumvent these issues, medicinal chemists frequently employ the 5-substituted 1H-tetrazole ring as a non-classical bioisostere, preserving the acidic character while fundamentally altering the molecule's metabolic fate .

Physicochemical Profiling: Tetrazole vs. Carboxylate

The success of the tetrazole bioisostere stems from its unique physicochemical profile. While both functional groups act as proton donors, their electronic distributions and solvation dynamics differ profoundly.

Causality of Acidity (pKa): The pKa of a typical carboxylic acid ranges from 4.2 to 4.5. The 1H-tetrazole moiety exhibits a remarkably similar pKa (4.5–4.9) [[1]]([Link]). This acidity is driven by the four nitrogen atoms within the aromatic ring, which efficiently delocalize the negative charge of the resulting tetrazolate anion, mimicking the resonance stabilization seen in the carboxylate anion .

Causality of Lipophilicity and Permeability: Tetrazoles are generally more lipophilic than their corresponding carboxylic acids (often exhibiting a LogP increase of 0.5 to 1.0 units) due to the larger, delocalized aromatic system . However, this increased lipophilicity does not always translate to proportionally higher membrane permeability. The multiple nitrogen lone pairs in the tetrazole ring act as strong hydrogen bond acceptors. Consequently, the tetrazole forms a robust hydration shell in aqueous environments. The high desolvation energy required to break these water-tetrazole hydrogen bonds before partitioning into the lipid bilayer can counteract the permeability gains expected from the higher LogP .

Table 1: Comparative Physicochemical Properties

| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole |

| Acidity (pKa) | ~4.2 - 4.5 | ~4.5 - 4.9 |

| Lipophilicity (LogP) | Baseline | Higher (approx. +0.5 to +1.0 log units) |

| Charge Delocalization | 2 Oxygen atoms | 4 Nitrogen atoms (aromatic system) |

| Metabolic Liability | High (Acyl glucuronidation, decarboxylation) | Low (Sterically/electronically resistant) |

| Desolvation Penalty | Moderate | High (Strong H-bonding with water) |

| Membrane Permeability | Moderate | Variable (Dependent on desolvation vs. LogP) |

Pharmacological Case Study: Sartans (Angiotensin II Receptor Blockers)

The most prominent clinical application of the tetrazole bioisostere is found in the "sartans" (e.g., Losartan, Valsartan, Candesartan), a class of Angiotensin II Receptor Blockers (ARBs) used globally to treat hypertension and heart failure .

Mechanism of Action: In the Renin-Angiotensin-Aldosterone System (RAAS), Angiotensin II binds to the AT1 receptor, triggering severe vasoconstriction. Sartans act as competitive antagonists at this receptor. The tetrazolate anion serves as a critical "warhead," engaging in strong electrostatic and hydrogen-bonding interactions with positively charged arginine residues (e.g., Arg167) in the AT1 receptor's binding pocket .

Crucially, the tetrazole's acidic NH group is positioned approximately 1.2 to 1.5 Å further from the attached aryl ring compared to a carboxylic acid. This active site expansion perfectly optimizes its spatial interaction with the receptor, leading to superior binding affinity and a significantly decreased efficacious dose .

Fig 1: RAAS signaling pathway and targeted AT1 receptor blockade by tetrazole-bearing sartans.

Synthetic Methodologies: The [3+2] Cycloaddition

The most robust and widely utilized method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition between an organic nitrile and an azide source (typically sodium azide) .

Mechanistic Causality: An uncatalyzed cycloaddition requires harsh conditions and prolonged heating because the nitrile carbon is not sufficiently electrophilic. To overcome this activation energy barrier, Lewis acid catalysts (such as Zinc bromide, ZnBr₂) are employed. The zinc cation coordinates to the nitrogen atom of the nitrile, withdrawing electron density and highly polarizing the C≡N bond. This dramatically increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide anion and subsequent cyclization .

Fig 2: Lewis acid-catalyzed [3+2] cycloaddition workflow for 5-substituted 1H-tetrazole synthesis.

Experimental Protocol: Zinc-Catalyzed Aqueous Synthesis

The following is a self-validating, step-by-step protocol for the synthesis of 5-substituted 1H-tetrazoles. This protocol utilizes water as a green solvent, minimizing the environmental impact compared to traditional DMF-based syntheses [[2]]([Link]).

Materials Required:

-

Organic nitrile substrate (10 mmol)

-

Sodium azide (NaN₃) (12 mmol, 1.2 equiv)

-

Zinc bromide (ZnBr₂) (12 mmol, 1.2 equiv)

-

Deionized water (20 mL)

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate (for extraction)

Step-by-Step Procedure:

-

Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic nitrile (10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.7 g, 12 mmol) .

-

Solvent Addition & Thermal Activation: Add 20 mL of deionized water. Heat the mixture to reflux (100–105 °C) under vigorous stirring. Rationale: The aqueous medium safely dissipates heat and solubilizes the inorganic salts, while the reflux temperature provides the necessary kinetic energy for the cycloaddition [[2]]([Link]).

-

Reaction Monitoring: Monitor the reaction via LC-MS or TLC. Typical reaction times range from 12 to 48 hours, heavily dependent on the steric hindrance and electronic properties of the nitrile .

-

Acidic Workup (Critical Safety Step): Once the starting material is consumed, cool the flask to room temperature. Transfer the setup to a well-ventilated fume hood. Slowly add 3M HCl dropwise while stirring in an ice bath until the pH reaches ~1. Causality & Safety: The reaction produces a zinc-tetrazolate complex. Acidification breaks this complex and protonates the tetrazole to its neutral, organic-soluble 1H form. Caution: This step must be performed in a fume hood because acidification of unreacted sodium azide generates hydrazoic acid (HN₃), a highly toxic and volatile gas .

Conclusion

The 5-substituted 1H-tetrazole remains a premier bioisostere in medicinal chemistry. By judiciously balancing pKa, lipophilicity, and metabolic stability, drug development professionals can leverage the tetrazole moiety to rescue failing carboxylic acid leads, as triumphantly demonstrated by the sartan class of antihypertensives. Understanding the nuanced interplay between its desolvation energy and receptor-binding geometry is essential for the rational design of next-generation therapeutics.

References

-

Organic Chemistry Portal. "Synthesis of 1H-tetrazoles." Organic Chemistry Portal. URL:[Link]

-

MDPI. "Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers." International Journal of Molecular Sciences. URL:[Link]

-

European Medicines Agency (EMA). "Sartans Art 31 - assessment report." EMA Official Reports. URL:[Link]

-

ResearchGate. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." ResearchGate. URL: [Link]

-

Cambridge MedChem Consulting. "Acid Bioisosteres." Cambridge MedChem Consulting. URL:[Link]

-

Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter. URL:[Link]

-

CORA (University College Cork). "Recent developments in the practical application of novel carboxylic acid bioisosteres." UCC Repository. URL: [Link]

-

ACS Publications. "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. URL:[Link]

Sources

Application Note: Experimental Protocols for 16-(2H-tetrazol-5-yl)hexadecanoic Acid in Half-Life Extension of Biopharmaceuticals

Target Audience: Researchers, Peptide Chemists, and Biopharmaceutical Drug Development Professionals

Executive Summary

The development of long-acting biopharmaceuticals relies heavily on lipidation strategies to facilitate reversible binding to Human Serum Albumin (HSA). While traditional dicarboxylic acids (e.g., octadecanedioic acid) are highly effective, they introduce significant synthetic bottlenecks due to the necessity of orthogonal protecting groups during Solid-Phase Peptide Synthesis (SPPS).

This application note details the mechanistic rationale and experimental protocols for utilizing 16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS: 873874-15-8). As a highly specialized fatty acid bioisostere, it enables protection-free, single-step coupling while maintaining nanomolar affinity for HSA Domain III. This compound is a critical building block in the synthesis of next-generation long-acting therapeutics, such as the human growth hormone derivative somapacitan[1][1].

Scientific Rationale: The Tetrazole Bioisostere Advantage

The structural engineering of 16-(2H-tetrazol-5-yl)hexadecanoic acid solves a fundamental chemical conflict in peptide synthesis. To achieve extended half-lives, peptides are often conjugated to fatty diacids. However, activating one end of a diacid without protecting the other leads to uncontrolled polymerization and cross-linking.

The Causality of Orthogonal Reactivity: By replacing the distal carboxylic acid with a 2H-tetrazole ring, the molecule retains the required physicochemical properties for albumin binding (pKa ~4.5, ensuring deprotonation at physiological pH) but fundamentally alters its chemical reactivity[2][2]. Standard peptide coupling reagents (such as DIC/Oxyma or HATU) activate carboxylic acids by forming an electrophilic O-acylisourea intermediate. The tetrazole ring lacks the necessary carbonyl oxygen to form this intermediate and is sterically and electronically inert to carbodiimide chemistry. Consequently, the proximal carboxylic acid can be activated and coupled to a peptide's lysine side chain with absolute regioselectivity, completely eliminating the need for distal tert-butyl ( −OtBu ) protection[2][2].

Physicochemical & Binding Profile Comparison

The following table summarizes how tetrazole-fatty acids compare to traditional lipidation ligands:

| Ligand Type | Representative Drug | Distal Functional Group | HSA Affinity ( Kd ) | SPPS Protecting Group Required |

| Mono-carboxylic Acid | Liraglutide | Methyl ( −CH3 ) | ∼100 nM | None |

| Di-carboxylic Acid | Semaglutide | Carboxylate ( −COO− ) | ∼10 nM | Mono-tert-butyl ( −OtBu ) |

| Tetrazole-Fatty Acid | Somapacitan | 2H-Tetrazole | ∼10−50 nM | None (Orthogonal) |

Workflow Visualization

The elimination of the deprotection step drastically streamlines the manufacturing workflow, reducing solvent waste and preventing incomplete deprotection artifacts.

Workflow comparison: Traditional diacid SPPS vs. Tetrazole-fatty acid SPPS.

Experimental Protocol 1: Orthogonal SPPS Coupling

Objective: Site-specific lipidation of a peptide sequence at a Lysine side chain using 16-(2H-tetrazol-5-yl)hexadecanoic acid without distal protecting groups.

Self-Validating System Design: This protocol employs a dual-checkpoint system. A colorimetric Kaiser test confirms the successful acylation of the primary amine, while post-cleavage LC-MS specifically screens for the absence of mass shifts corresponding to tetrazole-driven cross-linking, definitively validating the bioisostere's chemical orthogonality.

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) containing a selectively deprotected amine (e.g., Lysine after Mtt removal) in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Reagent Activation: In a separate vial, dissolve 16-(2H-tetrazol-5-yl)hexadecanoic acid (97.3 mg, 0.3 mmol, 3 eq) and Oxyma Pure (42.6 mg, 0.3 mmol, 3 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (47 µL, 0.3 mmol, 3 eq). Stir for 5 minutes at room temperature to form the active ester.

-

Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 2 hours.

-

Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL) to remove unreacted reagents.

-

Validation (Checkpoint 1): Perform a Kaiser test on a few resin beads. A yellow color (negative result) validates the complete acylation of the primary amine. If the beads turn blue, repeat steps 2-4.

-

Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

-

Validation (Checkpoint 2): Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. The target mass must match the theoretical molecular weight, with a strict absence of +306 Da adducts (which would indicate impossible tetrazole activation).

Experimental Protocol 2: Biophysical Validation of HSA Binding via ITC

Objective: Quantify the thermodynamic binding parameters ( Kd , ΔH , ΔS ) of the tetrazole-lipidated peptide to Human Serum Albumin (HSA).

Causality & Rationale: The tetrazole moiety is deprotonated at physiological pH, electrostatically mimicking a carboxylate. This allows it to anchor deeply into the basic pocket of HSA Domain III. Isothermal Titration Calorimetry (ITC) provides a label-free, self-validating thermodynamic profile of this interaction[3][3].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a working buffer of 100 mM MES, 140 mM NaCl, pH 6.5. Critical: Both the HSA and the peptide must be prepared in the exact same buffer to eliminate heat of mixing artifacts.

-

Protein Preparation: Dissolve fatty-acid-free HSA to a final concentration of 10 µM. Degas the solution for 10 minutes to prevent bubble formation in the cell.

-

Ligand Preparation: Dissolve the synthesized tetrazole-peptide to a concentration of 100 µM in the working buffer.

-

Instrument Setup: Load the HSA solution into the ITC sample cell (~200 µL) and the peptide solution into the injection syringe (~40 µL). Set the instrument temperature to 25°C.

-

Titration Execution: Program the instrument for an initial dummy injection of 0.5 µL, followed by 19 injections of 2.0 µL, with a 150-second spacing between injections and a stirring speed of 750 rpm.

-

Validation (Control): Perform a blank titration by injecting the peptide into the buffer alone. Subtract this heat of dilution from the raw experimental data.

-

Data Analysis: Fit the integrated heat data to a one-site binding model. A valid assay will yield a stoichiometric value (N) of ~1.0, confirming a 1:1 binding event at Domain III, and a Kd in the 10-100 nM range[3][3].

Mechanism of Action

Once injected subcutaneously, the tetrazole-functionalized peptide enters the bloodstream and forms a reversible equilibrium with HSA. Because HSA has a half-life of ~19 days, it acts as a circulating depot, shielding the peptide from renal clearance and proteolytic degradation[4][4].

Mechanism of half-life extension via reversible HSA Domain III binding.

References

-

Non-Covalent Albumin Ligands in FDA-Approved Therapeutic Peptides and Proteins Journal of Medicinal Chemistry (2022). URL:[Link]

- World Intellectual Property Organization (WIPO) Patent WO2006005667A2 (2006).

-

Identification of Binding Sites on Human Serum Albumin for Somapacitan, a Long-Acting Growth Hormone Derivative Biochemistry (2020). URL:[Link]

-

Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives Biomacromolecules (2018). URL:[Link]

Sources

Application Note: Utilizing 16-(2H-Tetrazol-5-yl)hexadecanoic Acid in Cell Culture Assays for Biologic Half-Life Extension

Introduction & Scientific Rationale

In the landscape of biopharmaceutical drug development, extending the plasma half-life of peptide and protein therapeutics is a primary objective to reduce dosing frequency and improve patient compliance. 16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS: 873874-15-8) has emerged as a highly specialized, bifunctional lipidating agent designed specifically for this purpose[1][2].

Structurally, this molecule features a 16-carbon aliphatic chain terminating in a tetrazole ring. As a Senior Application Scientist, I emphasize that the tetrazole moiety is not merely a structural anomaly; it is a meticulously chosen carboxylic acid bioisostere . With a pKa of approximately 4.5–5.0, the tetrazole ring mimics the ionization state of a terminal carboxylate at physiological pH, allowing it to maintain high-affinity interactions with basic amino acid residues within the fatty acid-binding pockets of Human Serum Albumin (HSA)[3][4].

Crucially, unlike native fatty acids or standard dicarboxylic acids, the tetrazole ring cannot act as an acylating reagent and is incapable of forming acyl-CoA thioesters[3]. This provides absolute resistance against mitochondrial β -oxidation, granting the conjugated biologic (such as the once-weekly human growth hormone derivative, Somapacitan) superior metabolic stability[2][5].

This application note details the causal logic, experimental workflows, and self-validating protocols required to evaluate tetrazole-lipidated biologics in cell culture assays.

Mechanistic Overview

When a therapeutic peptide is conjugated to 16-(2H-tetrazol-5-yl)hexadecanoic acid (typically via the ϵ -amino group of a lysine residue and a hydrophilic spacer like γ -Glu), the resulting molecule exhibits dual functionality[2][3]. In a cell culture environment supplemented with HSA, a dynamic equilibrium is established. The tetrazole-lipid reversibly binds to specific HSA domains (notably fatty acid-binding site 6 in domain II, and domain III), sequestering the drug into an inactive "depot" state[4][6]. Only the unbound (free) fraction of the biologic can interact with the cell surface receptor to trigger a functional response.

Caption: Mechanism of tetrazole-lipidated biologics: HSA binding and receptor activation in cell assays.

Experimental Protocols

To accurately assess the pharmacological profile of a biologic modified with 16-(2H-tetrazol-5-yl)hexadecanoic acid, two primary cell-based assays are required: the HSA Shift Assay (to quantify albumin binding affinity) and the Hepatocyte Stability Assay (to validate metabolic resistance).

Protocol 1: In Vitro Receptor Potency and HSA Shift Assay

Purpose: To determine the apparent albumin-binding affinity of the tetrazole-lipidated biologic by measuring the rightward shift in the EC50 value when the assay is performed in the presence of HSA. Causality & Trustworthiness: By running the assay with 0% HSA and 1% HSA in parallel, the system becomes self-validating. The 0% HSA condition confirms the intrinsic receptor potency of the modified peptide, while the 1% HSA condition quantifies the depot effect.

Step-by-Step Methodology:

-

Cell Seeding: Seed CHO-K1 or HEK293 cells stably expressing your target receptor (e.g., GLP-1R or GHR) at a density of 20,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5% CO2 .

-

Buffer Preparation (Critical Step):

-

Buffer A (0% HSA): Hanks' Balanced Salt Solution (HBSS) supplemented with 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA). Expert Insight: 0.1% BSA is strictly required to prevent non-specific binding of the highly lipophilic tetrazole-peptide to the plasticware without inducing a massive depot effect.

-

Buffer B (1% HSA): HBSS supplemented with 1% (w/v) defatted Human Serum Albumin. Expert Insight: You must use defatted HSA. Endogenous fatty acids in standard HSA preparations will competitively occupy binding site 6 in domain II, excluding the tetrazole moiety and artificially suppressing the EC50 shift[4].

-

-

Compound Dilution: Prepare an 11-point, 3-fold serial dilution of the tetrazole-lipidated biologic in both Buffer A and Buffer B.

-

Treatment: Aspirate culture media and add 10 µL of the compound dilutions to the respective wells. Incubate for 30 minutes at 37°C.

-

Functional Readout: Lyse the cells and quantify the second messenger (e.g., cAMP accumulation via TR-FRET or Ca2+ flux).

-

Data Analysis: Plot dose-response curves to determine the EC50 . Calculate the HSA Shift Ratio: Shift=EC50(1%HSA)/EC50(0%HSA) .

Caption: Step-by-step experimental workflow for evaluating HSA-dependent receptor potency shifts.

Protocol 2: Primary Hepatocyte Metabolic Stability Assay

Purpose: To validate the resistance of the tetrazole bioisostere to β -oxidation compared to standard fatty acids. Causality & Trustworthiness: Primary hepatocytes contain the full physiological complement of lipid metabolism enzymes (including acyl-CoA synthetases). A standard dicarboxylic acid-lipidated peptide must be run alongside the tetrazole-lipidated peptide as a positive control for degradation, ensuring assay validation.

Step-by-Step Methodology:

-

Preparation: Thaw cryopreserved human primary hepatocytes and plate in collagen-coated 96-well plates at 0.5×106 cells/mL in Williams' E medium.

-

Equilibration: Allow cells to recover for 4 hours at 37°C.

-

Spike-In: Initiate the assay by adding the tetrazole-lipidated peptide and the control diacid-peptide to separate wells at a final concentration of 1 µM.

-

Sampling: At time points 0, 1, 2, 4, 6, and 24 hours, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt enzymatic activity.

-

Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

Data Presentation & Expected Outcomes

When executing the protocols above, researchers should anticipate distinct pharmacological profiles. The table below summarizes the quantitative benchmarks comparing a standard long-chain dicarboxylic acid (e.g., C18 diacid) to 16-(2H-tetrazol-5-yl)hexadecanoic acid.

| Pharmacological Parameter | Standard Dicarboxylic Acid Lipid | 16-(2H-tetrazol-5-yl)hexadecanoic acid | Mechanistic Driver |

| Terminal Group pKa | ~4.5 - 5.0 | ~4.5 - 5.0 | Bioisosteric charge mimicry[3]. |

| HSA Binding Affinity ( KD ) | High (~100 nM) | High (~100 - 1000 nM) | Interaction with HSA Domain II/III[4]. |

| Receptor EC50 Shift (1% HSA) | 50 to 100-fold | 30 to 80-fold | Depot effect sequestering free drug[2]. |

| Hepatocyte Stability ( t1/2 ) | Moderate (< 8 hours) | Excellent (> 24 hours) | Inability of tetrazole to form acyl-CoA thioesters, blocking β -oxidation[3]. |

References

-

Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. ACS Medicinal Chemistry Letters / PubMed Central. URL:[Link][2]

-

Identification of Binding Sites on Human Serum Albumin for Somapacitan, a Long-Acting Growth Hormone Derivative. Biochemistry (ACS Publications). URL:[Link][4]

-

Polypeptide protracting tags comprising a tetrazole moiety (WO2006005667A2). Google Patents. URL:[3]

Sources

- 1. 873874-15-8 | 16-(2H-Tetrazol-5-YL)hexadecanoic acid | Next Peptide [nextpeptide.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. WO2006005667A2 - Polypeptide protracting tags comprising a tetrazole moiety - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. dora.lib4ri.ch [dora.lib4ri.ch]

Application Note: Advanced Analytical Methodologies for the Quantification of 16-(2H-tetrazol-5-yl)hexadecanoic Acid and its Bioconjugates

Introduction & Mechanistic Rationale

16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS: 873874-15-8) is a specialized lipid derivative that serves as a critical albumin-binding side chain in modern biopharmaceuticals. Most notably, it acts as the half-life extension moiety in Somapacitan (Sogroya®), a long-acting human growth hormone (hGH) derivative 1.

The strategic replacement of a terminal carboxylic acid with a 2H-tetrazole ring creates a bioisostere that maintains high non-covalent affinity for fatty acid binding sites (specifically FA6 in domain II) on human serum albumin (HSA) 2. Crucially, the tetrazole ring is highly resistant to β-oxidation and other metabolic degradation pathways that typically clear endogenous fatty acids, thereby extending the therapeutic window 3.

From an analytical perspective, the physicochemical properties of this compound dictate specific methodological choices:

-

Lack of a Strong Chromophore: The tetrazole ring exhibits weak UV absorbance ( λmax < 220 nm). Traditional HPLC-UV is insufficient for trace quantification, making Charged Aerosol Detection (CAD) or mass spectrometry (MS) mandatory.

-

High Lipophilicity: The C16 aliphatic chain induces strong hydrophobic interactions. In biological matrices, this requires aggressive delipidation during sample preparation to prevent ion suppression 4.

-

Proteolytic Stability: When conjugated to hGH, the side chain remains intact during trypsin digestion. This enables bottom-up LC-HRMS quantification targeting the unique T10 peptide fragment that retains the tetrazole moiety 5.

Workflow Visualization

Bioanalytical workflow for LC-HRMS quantification of tetrazole-conjugated peptides.

Experimental Protocols

Protocol 1: Quantification of Free 16-(2H-tetrazol-5-yl)hexadecanoic Acid (API QC)

This protocol is designed for the purity assessment and quantification of the unconjugated raw material.

Causality & Design: Because the molecule lacks a robust UV chromophore, HPLC coupled with Charged Aerosol Detection (CAD) is utilized. CAD provides a uniform, mass-dependent response for non-volatile analytes, independent of optical properties.

Step-by-Step Methodology:

-

Standard Preparation: Dissolve 10.0 mg of the reference standard in 10 mL of Methanol:Water (80:20, v/v) to create a 1 mg/mL stock. Serial dilute to working concentrations (1–500 µg/mL).

-

System Suitability Testing (Self-Validation): Inject a blank solvent to confirm the absence of carryover. Inject the 50 µg/mL standard five times; the system is valid only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%.

-

Chromatographic Separation:

-

Column: C18, 150 × 4.6 mm, 3 µm.

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes to elute highly lipophilic impurities.

-

-

Detection: Set CAD evaporator temperature to 35°C. Acquire data and quantify using a quadratic calibration curve (typical for CAD response).

Protocol 2: Bioanalytical Quantification of Tetrazole-Conjugated hGH in Plasma

This protocol is utilized for pharmacokinetic profiling and doping control (e.g., equine or human plasma) to detect the intact drug via its unique tetrazole-modified side chain 5.

Causality & Design: Direct injection of plasma causes severe ion suppression. The combination of salting out, C4 SPE, and solvent precipitation isolates the target protein while stripping away endogenous phospholipids. Trypsin digestion yields the T10 fragment, which contains the intact 16-(2H-tetrazol-5-yl)hexadecanoic acid side chain, providing an unambiguous molecular signature.

Step-by-Step Methodology:

-

Protein Precipitation: To 1.0 mL of plasma, add saturated ammonium sulfate to reach the isoelectric point. Rationale: Salting out precipitates high-molecular-weight proteins while leaving small-molecule interferents in the supernatant.

-

Solid-Phase Extraction (SPE): Resuspend the pellet and load onto a C4 SPE cartridge. Rationale: C4 resin provides optimal hydrophobic retention for the lipidated protein without the irreversible binding often observed with C18 resins. Wash with 20% acetonitrile and elute with 80% acetonitrile containing 0.1% TFA.

-

Delipidation: Subject the eluate to chloroform/methanol (1:2, v/v) precipitation at -20°C. Centrifuge and discard the organic supernatant. Rationale: This step specifically removes endogenous phospholipids that cause severe electrospray ionization (ESI) suppression.

-

Proteolytic Digestion: Resuspend the protein pellet in 50 mM ammonium bicarbonate (pH 8.0). Add sequencing-grade trypsin (1:50 enzyme-to-protein ratio) and incubate at 37°C for 16 hours. Quench with 1% formic acid.

-

LC-HRMS Analysis: Inject 10 µL of the digest onto a UHPLC system coupled to an Orbitrap or Q-TOF mass spectrometer. Monitor the exact mass of the T10 peptide fragment containing the intact tetrazole side chain.

Quantitative Data Presentation

The following tables summarize the optimized instrumental parameters and the validated performance metrics for the methodologies described above.

Table 1: LC-HRMS Chromatographic and Mass Spectrometric Parameters

| Parameter | Specification |

| Analytical Column | Poroshell EC-C18, 2.1 × 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water |

| Mobile Phase B | 0.1% Formic Acid in LC-MS Grade Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | 5% B to 95% B over 8.0 minutes; Hold 2.0 min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Target Analyte | T10 Fragment (Tetrazole-conjugated peptide) |

| Mass Resolution | > 60,000 FWHM (for HRMS discrimination) |

Table 2: Method Validation Metrics (Equine/Human Plasma)

| Validation Metric | Somapacitan (Conjugated T10) | Free Tetrazole API (CAD) |

| Limit of Detection (LOD) | 5.0 ng/mL | 0.5 µg/mL |

| Limit of Identification (LOI) | 5.0 ng/mL | 1.0 µg/mL |

| Linear Dynamic Range | 10 - 1000 ng/mL | 1 - 500 µg/mL |

| Intra-day Precision (CV%) | < 8.5% | < 2.0% |

| Inter-day Precision (CV%) | < 11.2% | < 3.5% |

| Extraction Recovery | > 85% (Post-SPE) | N/A (Direct Injection) |

References

-

Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives | ACS Medicinal Chemistry Letters Source: ACS Publications URL:[Link]

-

Identification of Binding Sites on Human Serum Albumin for Somapacitan, a Long-Acting Growth Hormone Derivative | Biochemistry Source: ACS Publications URL:[Link]

- WO2006005667A2 - Polypeptide protracting tags comprising a tetrazole moiety Source: Google Patents URL

-

Metabolism of Somapacitan, a Long-Acting Growth Hormone Derivative, in Human Subjects Source: Eurospe URL:[Link]

-

Identification and differentiation of somapacitan, a long-acting growth hormone derivative, and recombinant human growth hormone in equine plasma by LC-HRMS for doping control purpose Source: PubMed URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2006005667A2 - Polypeptide protracting tags comprising a tetrazole moiety - Google Patents [patents.google.com]

- 4. Metabolism of Somapacitan, a Long-Acting Growth Hormone Derivative, in Human Subjects | ESPE2019 | 58th Annual ESPE (ESPE 2019) | ESPE Abstracts [abstracts.eurospe.org]

- 5. Identification and differentiation of somapacitan, a long-acting growth hormone derivative, and recombinant human growth hormone in equine plasma by LC-HRMS for doping control purpose - PubMed [pubmed.ncbi.nlm.nih.gov]

Scientific Context: Tetrazoles as Carboxylic Acid Bioisosteres

Application Note: Advanced NMR Spectroscopy Protocols for Long-Chain Fatty Acid Tetrazoles

Long-chain fatty acids play critical roles in cellular signaling, metabolism, and protein binding. In modern drug development, replacing the terminal carboxylic acid with a 5-substituted 1H-tetrazole ring creates a highly effective, non-classical1[1]. This substitution maintains the acidic nature of the molecule (pKa ~4.5–4.9, comparable to aliphatic carboxylic acids) and its anionic state at physiological pH. Crucially, it significantly enhances metabolic stability against β -oxidation and improves lipophilicity[2]. For example, fatty acid-tetrazole derivatives are frequently utilized to prolong the half-life of peptide therapeutics by enhancing binding affinity to3[3].

Mechanistic Insights: The Challenges of NMR Elucidation

Analyzing long-chain fatty acid tetrazoles via Nuclear Magnetic Resonance (NMR) spectroscopy presents three distinct physicochemical challenges:

-

Amphiphilic Aggregation (Micellization): The combination of a hydrophobic lipid tail (e.g., C14-C18) and a polar tetrazole headgroup induces concentration-dependent micelle formation in solution. This restricts molecular tumbling, leading to shortened T2 relaxation times and severe line broadening in NMR spectra.

-

Azide-Tetrazole and Annular Tautomerism: The tetrazole ring exists in a dynamic equilibrium between the 1H- and 2H-tautomers, and potentially an open-chain azide form depending on the surrounding chemical environment[4]. The proton exchange rate and tautomeric ratio are highly solvent-dependent, directly affecting the electronic shielding of the carbon and nitrogen nuclei[5].

-

Aliphatic Signal Overlap: The extensive methylene envelope ( δ 1.0–1.5 ppm) obscures scalar couplings, making it difficult to trace the connectivity from the lipid tail to the tetrazole headgroup using standard 1D 1 H NMR[6].

Causality in Experimental Design (E-E-A-T)

Why Solvent Selection is Critical: In non-polar solvents like CDCl 3 , fatty acid tetrazoles strongly self-associate, and the 1H/2H tautomeric equilibrium is mixed, leading to ambiguous chemical shifts. Utilizing highly polar, aprotic solvents like DMSO-d 6 disrupts intermolecular hydrogen bonding, mitigates micellization at low concentrations, and strongly shifts the equilibrium toward the 4[4]. Furthermore, DMSO-d 6 slows the chemical exchange of the tetrazole N-H proton, allowing it to be observed as a distinct, broad downfield signal (typically δ 15.0–16.5 ppm)[2].

The Diagnostic Power of 15 N NMR: Relying solely on 1 H and 13 C NMR is often insufficient to unambiguously confirm the tetrazole ring integrity. 15 N NMR, particularly through 2D 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC), is the 5[5]. By detecting the long-range scalar couplings ( 2JN,H and 3JN,H ) between the α -methylene protons of the fatty acid chain and the nitrogen atoms of the tetrazole ring, researchers can map the exact connectivity and identify the dominant tautomer[4].

Quantitative Data: Reference Chemical Shifts

To facilitate rapid spectral interpretation, the following table summarizes the diagnostic chemical shifts for 5-alkyl-1H-tetrazoles in DMSO-d 6 .

| Nucleus | Position | Typical Chemical Shift ( δ , ppm) | Multiplicity / Diagnostic Notes |

| 1 H | Tetrazole N-H | 15.5 – 16.5 | Broad singlet; highly concentration/temperature dependent[2]. |

| 1 H | α -CH 2 (C5-adjacent) | 2.80 – 2.95 | Triplet ( 3J≈7.5 Hz); deshielded by the aromatic ring[6]. |

| 13 C | Tetrazole C5 | 155.0 – 160.0 | Quaternary carbon; low intensity in 1D 13 C[2]. |

| 13 C | α -CH 2 | 22.0 – 24.0 | Shifted downfield relative to standard aliphatic chains[6]. |

| 15 N | N1 / N4 | ~ -140 to -160 | Referenced to CH 3 NO 2 ; sensitive to tautomeric state[5]. |

| 15 N | N2 / N3 | ~ -15 to -30 | Deshielded relative to N1/N4[5]. |

Experimental Protocols: Self-Validating Workflows

Protocol 1: Optimized Sample Preparation for Amphiphilic Tetrazoles Objective: Minimize micellar line broadening and stabilize the tautomeric state.

-

Solvent Selection: Use 100% DMSO-d 6 (minimum 99.9% isotopic purity) stored over molecular sieves. Causality: Preventing water contamination is critical, as trace water accelerates N-H proton exchange and collapses the diagnostic tetrazole signal.

-

Concentration Control: Weigh precisely 2.0 to 3.0 mg of the fatty acid tetrazole. Dissolve in 0.6 mL of DMSO-d 6 to achieve a concentration of ≤15 mM. Causality: Keeping the concentration below the Critical Micelle Concentration (CMC) equivalent for the specific chain length prevents aggregation and ensures sharp NMR lines.

-

Homogenization: Sonicate the NMR tube for 5 minutes at 25 °C. Do not heat above 40 °C, as thermal degradation or unwanted shifts in the tautomeric equilibrium may occur.

Protocol 2: Multiparametric NMR Acquisition Objective: Unambiguous structural elucidation using 1D and 2D techniques.

-

1D 1 H NMR: Acquire with a minimum of 64 scans, using a long relaxation delay (D1 = 2-3 seconds). Self-Validation: Ensure accurate integration of the massive aliphatic chain envelope versus the single, broad N-H proton.

-

1D 13 C NMR / DEPT-135: Acquire with inverse-gated decoupling if quantitative data is needed. The C5 tetrazole carbon will appear weak due to lack of NOE enhancement; ensure sufficient signal-to-noise (minimum 1024 scans).

-

2D 1 H- 13 C HMBC: Optimize the long-range coupling delay for nJC,H=8 Hz. Self-Validation: Look for the critical cross-peak between the α -CH 2 protons ( δ ~2.9 ppm) and the C5 quaternary carbon ( δ ~158 ppm) to confirm the covalent attachment of the lipid tail to the tetrazole.

-

2D 1 H- 15 N HMBC: Acquire at natural abundance. Set the long-range coupling delay for nJN,H=5 Hz. This will reveal cross-peaks between the α -CH 2 protons and the N1/N4 atoms of the tetrazole ring, validating the bioisosteric replacement[5].

Visualizations: Workflows and Logical Relationships

Step-by-step NMR acquisition workflow designed to overcome micellization and signal overlap.

Solvent-dependent dynamic equilibrium between 1H- and 2H-tetrazole tautomers.

References

-

Title: 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines Source: ACS Publications URL: [Link]

-

Title: Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles Source: ACS Publications URL: [Link]

-

Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers / PMC URL: [Link]

-

Title: Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated Source: RSC Publishing URL: [Link]

-

Title: Identification of Binding Sites on Human Serum Albumin for Somapacitan, a Long-Acting Growth Hormone Derivative Source: ACS Publications URL: [Link]

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]

Advanced Half-Life Extension of Peptide Therapeutics Using 16-(2H-tetrazol-5-yl)hexadecanoic Acid: Protocols for Animal Model Evaluation

Introduction and Mechanistic Rationale

The development of peptide therapeutics, such as Glucagon-Like Peptide-1 (GLP-1) analogs, is historically limited by their exceptionally short plasma half-lives. Native peptides are rapidly cleared via renal filtration and degraded by endogenous peptidases (e.g., DPP-IV) [1]. To overcome this, lipid acylation has become the gold standard for half-life extension. By conjugating a fatty acid to the peptide backbone, the molecule non-covalently binds to Human Serum Albumin (HSA) in circulation, effectively shielding it from renal clearance and enzymatic degradation [1].

While standard dicarboxylic acids (e.g., hexadecanedioic acid) are highly effective at promoting albumin binding, they are susceptible to metabolic degradation pathways such as β -oxidation. Enter 16-(2H-tetrazol-5-yl)hexadecanoic acid (CAS: 873874-15-8) .

-

Bioisosterism with Enhanced Stability : The tetrazole ring is a well-established bioisostere for a carboxylic acid. It mimics the negative charge (pKa ~4.5-5.5) required for the electrostatic interactions with HSA but is completely resistant to the metabolic degradation pathways that normally target terminal carboxylic acids [2].

-

Increased Lipophilicity : Tetrazoles are slightly more lipophilic than their corresponding carboxylic acids, which translates to a higher binding affinity ( KD ) to serum albumin, further protracting the drug's release profile [2].

-

Synthetic Elegance : Because tetrazoles cannot act as acylating reagents under standard peptide coupling conditions, no orthogonal protecting group is required on the tetrazole moiety during Solid-Phase Peptide Synthesis (SPPS). This eliminates a deprotection step, increasing overall synthetic yield and purity [2].

Fig 1. Mechanism of half-life extension via tetrazole-C16 conjugation and albumin binding.

Experimental Workflow

To ensure a self-validating experimental system, the workflow must logically progress from chemical synthesis to in vitro functional validation, and finally to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling. Skipping the in vitro Surface Plasmon Resonance (SPR) step often leads to wasted animal cohorts if the conjugation sterically hindered the albumin binding site.

Fig 2. Experimental workflow for evaluating tetrazole-modified peptides in animal models.

Step-by-Step Methodologies

Protocol 1: Solid-Phase Conjugation of 16-(2H-tetrazol-5-yl)hexadecanoic Acid

Causality Check: We utilize a γ -Glutamic acid ( γ -Glu) spacer between the peptide backbone and the lipid. This spacer provides necessary distance, preventing the bulky lipid from sterically clashing with the peptide's target receptor.

-

Resin Preparation : Synthesize the base peptide (e.g., GLP-1 analog) on a Tentagel resin using standard Fmoc-SPPS. Ensure the target conjugation site (usually a Lysine) is protected with an orthogonal Mtt (4-methyltrityl) group.

-

Orthogonal Deprotection : Treat the resin with 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 5% Triisopropylsilane (TIPS) for 10 x 3 minutes to selectively remove the Mtt group while leaving other Fmoc/tBu groups intact.

-

Spacer Coupling : Couple Fmoc-Glu-OtBu (the γ -Glu spacer) to the free Lysine amine using PyBOP (3 eq) and DIPEA (6 eq) in DMF for 2 hours. Deprotect the Fmoc group with 20% piperidine in DMF.

-

Tetrazole-C16 Coupling : Add 16-(2H-tetrazol-5-yl)hexadecanoic acid (3 eq), PyBOP (3 eq), and DIPEA (6 eq) in DMF. React for 4 hours at room temperature. Note: The tetrazole ring remains unprotected.

-

Cleavage and Validation (Self-Validation) : Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether. Validate via LC-MS. You must observe a mass shift of exactly +306.4 Da corresponding to the tetrazole-C16 addition.

Protocol 2: In Vitro Albumin Binding Affinity (SPR)

Before proceeding to animal models, validate that the tetrazole modification successfully binds albumin.

-

Sensor Chip Preparation : Immobilize Human Serum Albumin (HSA) and Mouse Serum Albumin (MSA) onto separate flow cells of a CM5 sensor chip via standard amine coupling until a level of ~2000 RU is reached.

-

Analyte Injection : Dilute the purified tetrazole-peptide conjugate in HBS-EP+ running buffer to a concentration series (10 nM to 1 µM).

-

Binding Kinetics : Inject the peptide series at a flow rate of 30 µL/min for 180 seconds, followed by a 600-second dissociation phase.

-

Analysis : Fit the sensorgrams to a 1:1 Langmuir binding model to determine the KD . A successful conjugate should exhibit a KD in the low nanomolar range (10-50 nM).

Protocol 3: Pharmacokinetic (PK) Evaluation in Rodent Models

-

Animal Acclimatization : Utilize male Sprague-Dawley rats (250-300g). Fast the animals for 12 hours prior to dosing to stabilize baseline metabolic parameters.

-

Dosing : Administer the tetrazole-peptide conjugate subcutaneously (s.c.) at a dose of 30 nmol/kg. Formulate the peptide in a phosphate buffer (pH 7.4) to ensure the tetrazole (pKa ~5) is ionized and soluble.

-

Blood Sampling : Collect 200 µL of blood from the tail vein into EDTA-coated tubes at t= 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours.

-

Quantification : Centrifuge the blood at 3000 x g for 10 mins at 4°C to extract plasma. Quantify the intact peptide concentration using a sandwich ELISA specific to the peptide backbone.

Protocol 4: Pharmacodynamic (PD) Efficacy in Diabetic Mice

Causality Check: We use db/db mice because their leptin receptor mutation causes severe obesity and type 2 diabetes, providing a high-glucose baseline to accurately measure the hypoglycemic efficacy of protracted GLP-1 analogs.

-

Baseline Measurement : Measure fasting blood glucose (FBG) in male db/db mice (8-10 weeks old) using a handheld glucometer via tail snip.

-

Administration : Inject a single s.c. dose of the conjugate (10 nmol/kg).

-

Monitoring : Measure blood glucose at 2, 4, 8, 24, 48, 72, and 96 hours post-injection. The self-validating metric of success is the maintenance of normoglycemia (<150 mg/dL) for >48 hours, proving the half-life extension is functionally active.

Quantitative Data Presentation

The following table summarizes expected comparative PK and PD parameters derived from utilizing the tetrazole bioisostere versus traditional modifications in rodent models [1, 2].

| Peptide Modification Type | HSA Binding Affinity ( KD ) | In Vivo Half-Life ( T1/2 ) in Rats | Duration of Normoglycemia in db/db Mice | Metabolic Stability (Resistance to β -oxidation) |

| Unmodified GLP-1 | > 10,000 nM | ~2 - 5 minutes | < 2 hours | Low |

| C16-Carboxylic Acid (Diacid) | 45 nM | ~12 hours | ~24 hours | Moderate |

| C16-Tetrazole (CAS: 873874-15-8) | 30 nM | ~18 - 22 hours | > 48 hours | High |

Table 1: Comparative pharmacokinetic and pharmacodynamic profiles of peptide modifications. The tetrazole moiety demonstrates superior metabolic stability and extended efficacy.

Conclusion

The integration of 16-(2H-tetrazol-5-yl)hexadecanoic acid into peptide drug development represents a significant leap in half-life extension technologies. By leveraging the bioisosteric properties of the tetrazole ring, researchers can bypass the metabolic vulnerabilities of traditional dicarboxylic acids while simultaneously simplifying the solid-phase synthesis workflow. When evaluated through the rigorous, self-validating protocols outlined above, tetrazole-modified peptides consistently demonstrate superior pharmacokinetic profiles and prolonged pharmacodynamic efficacy in animal models.

References

-